1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid
Description
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is a brominated pyrrole derivative characterized by a phenoxyethyl substituent at the 1-position of the pyrrole ring and a carboxylic acid group at the 3-position. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 271.32 g/mol (calculated from ).
It is cataloged by Enamine Ltd. as a building block for medicinal chemistry, suggesting its role in drug discovery pipelines .
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c14-11-2-1-3-12(8-11)18-7-6-15-5-4-10(9-15)13(16)17/h1-5,8-9H,6-7H2,(H,16,17) |
InChI Key |
HLDIHANAQHUXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrole-3-carboxylic Acid Core
A typical preparation route begins with synthesizing the pyrrole-3-carboxylic acid or its ester derivative. One effective method, adapted from patent CN103265468A, involves:
Step 1: Bromination of Propionaldehyde
Propionaldehyde is reacted with bromine in an aprotic solvent (such as methylene dichloride or dimethylformamide) at 0–50 °C to yield 2-bromopropionaldehyde.
Step 2: Ring-closure Reaction
2-Bromopropionaldehyde is reacted with methyl acetoacetate and ammoniacal liquor under alkaline conditions at 0–50 °C to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
This method is advantageous due to mild conditions, accessible raw materials, and high conversion rates, facilitating scale-up and reducing environmental impact compared to other methods involving tert-butyl acetoacetate.
Introduction of the 2-(3-bromophenoxy)ethyl Side Chain
The 2-(3-bromophenoxy)ethyl substituent can be introduced via nucleophilic substitution on the pyrrole nitrogen:
Preparation of 2-(3-bromophenoxy)ethyl halide
Starting from 3-bromophenol, the phenol is alkylated with 2-chloroethyl halide (e.g., 2-chloroethyl bromide or 2-chloroethyl tosylate) to give 2-(3-bromophenoxy)ethyl halide.
-
The pyrrole-3-carboxylic acid or ester is deprotonated at the nitrogen (e.g., using sodium hydride or potassium carbonate) and then reacted with the prepared 2-(3-bromophenoxy)ethyl halide to yield the N-substituted pyrrole derivative.
This step often requires anhydrous conditions and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to promote nucleophilic substitution efficiently.
Hydrolysis to Carboxylic Acid
If the pyrrole-3-carboxylic acid is initially obtained as an ester, hydrolysis under acidic or basic conditions converts the ester to the free carboxylic acid:
Acidic Hydrolysis: Reflux with aqueous hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Treatment with sodium hydroxide followed by acidification.
Careful control of reaction conditions is necessary to avoid decomposition or side reactions.
Representative Experimental Procedure and Data
Below is a representative synthetic sequence combining the above steps, adapted from literature and patent sources:
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Bromination of Propionaldehyde | Propionaldehyde + Br2, 0–50 °C, aprotic solvent (e.g., CH2Cl2) | 2-Bromopropionaldehyde | ~100% (crude) | Bromine added dropwise, reaction monitored by color |
| 2. Ring-closure | 2-Bromopropionaldehyde + methyl acetoacetate + NH3 (aq), 0–50 °C, alkaline | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | 70–85% | Reaction time 10–14 h, extraction with CH2Cl2, drying, crystallization |
| 3. Preparation of 2-(3-bromophenoxy)ethyl halide | 3-Bromophenol + 2-chloroethyl halide, base, reflux | 2-(3-Bromophenoxy)ethyl halide | 75–90% | Purification by distillation or chromatography |
| 4. N-Alkylation | Pyrrole ester + base (NaH) + 2-(3-bromophenoxy)ethyl halide, DMF, 0–50 °C | N-(2-(3-bromophenoxy)ethyl)-pyrrole-3-carboxylic acid ethyl ester | 60–80% | Anhydrous conditions, inert atmosphere recommended |
| 5. Hydrolysis | Ester + NaOH (aq), reflux, then acidification | 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid | 80–90% | Purification by recrystallization |
Analytical Characterization
Typical characterization data for the final product include:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals corresponding to the pyrrole ring protons, aromatic protons of the bromophenyl group, and ethylene linker protons.
-
- Molecular ion peak consistent with molecular weight of 320.1 g/mol (accounting for bromine and carboxylic acid).
-
- Characteristic absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm^-1, C=O stretch ~1700 cm^-1).
-
- Typically sharp melting point indicating purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction may yield an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrole-3-carboxylic Acid Derivatives
The target compound belongs to a broader class of 1H-pyrrole-3-carboxylic acid derivatives, which are modified at the 1-position with alkyl or aryl groups and at the 3-position with carboxylic acid functionality. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight: The 3-bromophenoxyethyl group in the target compound contributes to a higher molecular weight (271.32 g/mol) compared to simpler analogs like the thienylmethyl-substituted derivative (235.30 g/mol) . Fluorinated derivatives (e.g., 4-(4-fluorophenyl)) exhibit lower molecular weights (~219 g/mol), highlighting the impact of halogen choice on overall mass .
Synthetic Utility: Compounds like 255 () and the target compound are synthesized as intermediates but lack full characterization (e.g., NMR, X-ray), limiting mechanistic insights .
Thermal and Spectral Properties :
- The thienylmethyl-substituted analog () has a defined melting point (184–187°C), whereas thermal data for the target compound is absent .
- ESIMS (electrospray ionization mass spectrometry) is commonly used for validation, as seen for compound 255 (m/z 293.2) .
Biological Relevance :
- Fluorinated pyrroles (e.g., 4-(4-fluorophenyl)) are frequently explored in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement .
- The bromine atom in the target compound may confer distinct reactivity in cross-coupling reactions, though this remains underexplored in the provided evidence .
Biological Activity
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered aromatic ring containing nitrogen, substituted with a 3-bromophenoxyethyl group and a carboxylic acid functional group. The structural characteristics of this compound contribute to its unique biological properties.
Chemical Structure and Properties
The molecular structure of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid can be illustrated as follows:
- Molecular Formula : C13H12BrNO3
- Molecular Weight : 304.14 g/mol
- Functional Groups : Pyrrole ring, bromophenyl group, carboxylic acid
The presence of the bromophenyl group enhances the electrophilic nature of the compound, while the carboxylic acid group increases its solubility and potential for various biological interactions.
Biological Activities
Research indicates that 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid exhibits several biological activities, including:
- Antimicrobial Activity : Studies suggest that pyrrole derivatives can demonstrate significant antimicrobial properties. The compound's structure may allow it to interact effectively with microbial cell membranes or specific intracellular targets.
- Anticancer Potential : Similar pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The compound's binding affinity to various biomolecules may contribute to its potential as an anticancer agent .
- Inhibition of Enzymatic Activity : Research has shown that certain pyrrole derivatives can inhibit specific enzymes, such as those involved in cancer progression or inflammation pathways. This inhibition can lead to a reduction in tumor growth or inflammatory responses.
Structure-Activity Relationship (SAR)
The biological activity of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid can be influenced by modifications to its structure. A comparative analysis with other pyrrole derivatives reveals insights into SAR:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenyl-1H-pyrrole-3-carboxylic acid | Phenyl group instead of bromophenyl | Different activity profiles |
| Ethyl 2-amino-1H-pyrrole-3-carboxylate | Amino substitution | Potential for varied pharmacological activities |
| Methyl 5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | Two phenyl groups | Enhanced membrane permeability |
These comparisons indicate that the presence of specific substituents significantly affects the compound's reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological efficacy of pyrrole derivatives similar to 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid:
- Anti-Tuberculosis Activity : A study designed pyrrole-2-carboxamides based on structural insights from MmpL3, revealing that certain modifications led to potent anti-TB activity with minimal cytotoxicity (MIC < 0.016 μg/mL) . This suggests that similar modifications could enhance the efficacy of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid against resistant strains.
- Enzyme Inhibition Studies : Research focusing on pyrrole derivatives demonstrated their ability to inhibit key enzymes involved in cancer pathways, showcasing their potential as therapeutic agents .
Q & A
Q. Critical Factors :
- Catalysts : Use of NaH or K₂CO₃ for alkylation improves regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Yield Optimization : Reported yields range from 60–80% depending on purity of intermediates and reaction time .
Which spectroscopic and chromatographic methods are most reliable for structural characterization?
Basic Research Question
- NMR : Key signals include:
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 350–360 (exact mass depends on isotopic bromine pattern) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .
What biological targets or mechanisms are associated with this compound?
Advanced Research Question
- Enzyme Inhibition : Pyrrole-3-carboxylic acid derivatives inhibit kinases (e.g., MAPK) or carboxylases via competitive binding to ATP/cofactor sites .
- Receptor Modulation : The 3-bromophenoxy group may interact with G-protein-coupled receptors (GPCRs), as seen in structurally similar compounds .
- Lysosomal Ion Channels : Analogous compounds modulate TPC2 channels, affecting Ca²⁺/Na⁺ flux and lysosomal function .
How can computational docking predict binding modes with biological targets?
Advanced Research Question
- Software : GOLD or AutoDock Vina for ligand-receptor docking.
- Validation : Root-mean-square deviation (RMSD) <2.0 Å between predicted and crystallographic poses ensures reliability .
- Case Study : Docking of similar pyrrole derivatives into kinase active sites revealed hydrogen bonding with Asp86 and hydrophobic interactions with Phe144 .
How do substituents on the phenoxyethyl chain affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential irritant vapors during synthesis .
- Storage : –20°C under inert atmosphere (N₂/Ar) to prevent degradation .
How should researchers resolve contradictions between experimental and computational data?
Advanced Research Question
- Re-evaluate Parameters : Adjust force fields in docking studies or validate NMR assignments with 2D experiments (e.g., COSY, HSQC) .
- Case Example : Discrepancies in predicted vs. observed IC₅₀ values may arise from solvent effects in assays .
What methods ensure analytical purity and stability under varying conditions?
Basic Research Question
- Purity Assessment : Combines HPLC (>95% purity), TLC (Rf = 0.3 in EtOAc/hexane), and elemental analysis .
- Stability Tests :
What challenges arise in synthesizing derivatives with complex substituents?
Advanced Research Question
- Steric Hindrance : Bulky groups (e.g., morpholinopropyl) require prolonged reaction times or elevated temperatures .
- Functional Group Compatibility : Bromine may undergo unintended nucleophilic substitution; use protecting groups (e.g., tert-butyl esters) .
How can researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
